molecular formula C15H15F3N4 B10906963 6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine CAS No. 503146-04-1

6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine

Cat. No.: B10906963
CAS No.: 503146-04-1
M. Wt: 308.30 g/mol
InChI Key: VTMMOHDLEATFQT-UHFFFAOYSA-N
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Description

6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine is a chemical compound of significant interest in medicinal chemistry and neuropharmacological research. It is recognized as a potent and selective ligand for serotonin receptors, particularly the 5-HT1A receptor subtype [https://pubmed.ncbi.nlm.nih.gov/29326071/]. Its molecular structure, featuring a piperazinyl group and a trifluoromethylpyrimidine core, is engineered for high affinity and specificity in binding to these GPCR targets. Researchers utilize this compound primarily as a pharmacological tool to study serotonin receptor function, signal transduction pathways, and the neurobiological mechanisms underlying various CNS disorders. Its application is crucial in in vitro binding assays and functional studies to characterize receptor interactions and to aid in the validation of new therapeutic targets. The compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

503146-04-1

Molecular Formula

C15H15F3N4

Molecular Weight

308.30 g/mol

IUPAC Name

4-phenyl-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C15H15F3N4/c16-15(17,18)13-10-12(11-4-2-1-3-5-11)20-14(21-13)22-8-6-19-7-9-22/h1-5,10,19H,6-9H2

InChI Key

VTMMOHDLEATFQT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Optimization

A mixture of 4-(trifluoromethyl)-6-phenylpyrimidin-2-amine and piperazine derivatives is subjected to microwave irradiation at 150–180°C in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. The use of potassium carbonate (K₂CO₃) as a base facilitates nucleophilic substitution at the 2-position of the pyrimidine ring. For example, a 15-minute irradiation at 160°C yields the target compound in 82% purity.

Advantages and Limitations

Microwave synthesis minimizes side reactions such as N-alkylation of piperazine, which commonly occurs under prolonged heating. However, scalability remains challenging due to equipment limitations for large-batch processing.

Stepwise Condensation-Cyclization Approach

This classical method involves constructing the pyrimidine core before introducing the piperazinyl moiety. The protocol, adapted from triazole-pyrimidine hybrid syntheses, comprises three stages:

Formation of the Pyrimidine Core

Ethyl 4-(4-phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is synthesized via Biginelli condensation. A mixture of benzaldehyde, ethyl acetoacetate, and urea undergoes reflux in ethanol with hydrochloric acid catalysis, yielding the dihydropyrimidinone intermediate in 65–70% yield.

Chlorination at the 2-Position

Phosphorus oxychloride (POCl₃) is employed to convert the 2-oxo group to a chloro substituent. Refluxing the intermediate in POCl₃ at 105°C for 3–4 hours achieves 70–72% conversion to ethyl 2-chloro-4-phenyl-6-(trifluoromethyl)pyrimidine-5-carboxylate.

Piperazine Incorporation

The chloro intermediate reacts with piperazine in chloroform under basic conditions (K₂CO₃). After 5–6 hours of reflux, the product is extracted and purified via column chromatography (ethyl acetate/petroleum ether, 30:70), yielding 55–60% of the final compound.

Direct Chemoselective O-Alkylation

Recent advances in chemoselective alkylation, as demonstrated for related 4-(trifluoromethyl)pyrimidines, provide an alternative route. This method avoids protecting-group strategies by selectively alkylating the 2-position:

Alkylation Protocol

4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine is reacted with piperazine in acetone at reflux for 30 minutes. The reaction exhibits remarkable chemoselectivity, with the iodide leaving group favoring substitution over competing side reactions (Table 1).

Table 1: Optimization of Direct Alkylation Conditions

SolventTemperature (°C)Time (h)Yield (%)
Acetone560.591
Acetonitrile820.587
DMF1000.578

Post-Alkylation Modifications

The methylthio group at the 2-position can be oxidized to a sulfone using m-chloroperbenzoic acid (mCPBA), enabling further functionalization. This step achieves >95% conversion in dichloromethane at 0°C.

Reductive Cyclization Strategies

Adapted from NH₄I/Na₂S₂O₄-mediated methodologies, this approach constructs the pyrimidine ring through reductive elimination:

Cyclization Mechanism

O-Acyl oximes derived from hexafluoroacetylacetone undergo reductive cyclization in the presence of ammonium iodide (NH₄I) and sodium dithionite (Na₂S₂O₄). The reaction proceeds via a radical intermediate, forming the 4,6-bis(trifluoromethyl)pyridine scaffold, which is subsequently functionalized with piperazine.

Yield and Selectivity

Under optimized conditions (DMF, 80°C, 12 hours), the cyclization achieves 69% yield with >97% regioselectivity for the 2-phenyl substituent.

Purification and Characterization

Final purification typically employs flash chromatography using hexane/ethyl acetate gradients (70:30 to 95:5). Analytical confirmation relies on:

  • ¹H NMR : Characteristic signals at δ 8.45 (d, J = 4.8 Hz, 1H, pyrimidine-H) and δ 3.20–2.80 (m, 8H, piperazine-H).

  • LC-MS : Molecular ion peak at m/z 308.30 [M+H]⁺, consistent with the molecular formula C₁₅H₁₅F₃N₄ .

Chemical Reactions Analysis

Nucleophilic Substitution with Piperazine

The piperazinyl group replaces a chloride or other leaving group at the 2-position via SNAr (nucleophilic aromatic substitution).

EntrySubstratePiperazine DerivativeBaseSolventTemp. (°C)Yield (%)Source
12-Chloro-pyrimidinePiperazineEt₃NDCM2570–75
22-Bromo-pyrimidineN-MethylpiperazineK₂CO₃MeCN6068

Reaction Conditions :

  • Microwave irradiation reduces reaction time from 24 h to 1 h while maintaining yields (75%) .

  • Polar aprotic solvents (e.g., MeCN) improve nucleophilicity of piperazine .

Trifluoromethyl Group Installation

The 4-trifluoromethyl group is introduced via halogen exchange using Ruppert-Prakash reagent (TMSCF₃) or copper-mediated coupling.

EntrySubstrateCF₃ SourceCatalystSolventTemp. (°C)Yield (%)Source
14-Iodo-pyrimidineTMSCF₃CuIDMF11065
24-Bromo-pyrimidineCF₃SiMe₃Pd(PPh₃)₄Toluene10058

Challenges :

  • Steric hindrance from the 6-phenyl group lowers yields compared to unsubstituted analogues.

Alkylation and Acylation of Piperazine

The piperazinyl nitrogen undergoes alkylation or acylation to modify solubility and bioactivity.

EntryReagentSolventBaseProductYield (%)Source
1Acetyl chlorideDCMEt₃NN-Acetylpiperazine82
2Benzyl bromideMeCNK₂CO₃N-Benzylpiperazine75
34-Nitrobenzenesulfonyl chlorideTHFPyridineN-Sulfonylpiperazine66

Mechanistic Notes :

  • Acylation proceeds via nucleophilic attack on the electrophilic carbonyl carbon .

  • Bulky sulfonyl chlorides (e.g., 2,4-dichlorobenzenesulfonyl) require longer reaction times (24 h) .

Cross-Coupling Reactions

The pyrimidine core participates in Buchwald-Hartwig amination and Negishi coupling.

EntryReaction TypeSubstratePartnerCatalyst SystemYield (%)Source
1Buchwald-Hartwig2-Chloro-pyrimidineAnilinePd₂(dba)₃/XPhos80
2Negishi Coupling6-Iodo-pyrimidineZn(C₆F₅)Pd(PPh₃)₄72

Optimization :

  • XPhos ligand enhances regioselectivity in Buchwald-Hartwig reactions .

Hydrolysis and Oxidation

The methylthio group (if present) is oxidized to sulfonyl or hydrolyzed to hydroxyl.

EntrySubstrateReagentProductYield (%)Source
12-Methylthio derivativeH₂O₂, AcOH2-Sulfonyl derivative88
22-Methylthio derivativeNaOH, H₂O2-Hydroxy derivative63

Conditions :

  • Oxidation with H₂O₂ in acetic acid achieves near-quantitative conversion .

Scientific Research Applications

Anticancer Activity

Research indicates that pyrimidine derivatives, including 6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine, exhibit promising anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including prostate and breast cancer . The compound's ability to interact with biological targets effectively enhances its potential as an anticancer agent.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains. In vitro studies suggest that it may possess significant antibacterial effects, particularly against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . This positions it as a candidate for developing new antibiotics in an era of increasing antibiotic resistance.

Antileishmanial Activity

Recent investigations have highlighted the antileishmanial potential of pyrimidine derivatives. Compounds similar to this compound have shown efficacy against Leishmania donovani, indicating that this compound could be further explored for treating leishmaniasis .

Biological Mechanisms

The biological significance of this compound stems from its ability to form hydrogen bonds and interact with various biological targets. The trifluoromethyl group enhances electron-withdrawing properties, facilitating nucleophilic substitution reactions which are crucial for binding with target proteins involved in disease processes .

Case Study 1: Anticancer Research

A study published in 2024 demonstrated the effectiveness of pyrimidine derivatives in inhibiting tumor growth in mouse models. The compounds were shown to significantly reduce tumor size compared to controls, showcasing their potential as therapeutic agents in oncology .

Case Study 2: Antibacterial Screening

In another study focusing on antimicrobial activity, a series of synthesized pyrimidines, including derivatives of this compound, were tested against multiple strains of bacteria. Results indicated considerable antibacterial activity, suggesting further investigation into their use as novel antibiotics .

Mechanism of Action

The mechanism of action of 6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 6-phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine can be contextualized by comparing it to structurally analogous pyrimidine derivatives. Key differences in substituent groups, biological activities, and mechanisms of action are summarized below.

Structural Analogues and Substituent Effects

Compound Name Substituents (Position) Key Structural Features Biological Activity
This compound 2-piperazinyl, 4-CF₃, 6-phenyl Piperazine enhances receptor binding; CF₃ improves bioavailability Antifungal, insecticidal
MCI-225 (4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine) 2-piperazinyl, 4-fluorophenyl, thieno-pyrimidine backbone Thieno-pyrimidine core; fluorophenyl group Antidepressant (NA uptake inhibition, 5-HT3 antagonism)
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine 2-Cl, 4-nitrophenoxy, 6-thiophenyl Nitrophenoxy and thiophenyl groups Synthetic intermediate for agrochemicals
4-Methyl-6-phenylpyrimidin-2-amine 2-NH₂, 4-CH₃, 6-phenyl Simpler structure lacking CF₃ or piperazine Pesticide precursor
6-(4-Fluorophenyl)-2-hydroxy-4-(trifluoromethyl)pyrimidine 2-OH, 4-CF₃, 6-fluorophenyl Hydroxy group increases polarity Not explicitly reported; likely intermediate

Pharmacological and Functional Insights

  • Antifungal vs. Antidepressant Activity: While this compound and its trifluoromethyl pyrimidine analogs exhibit antifungal and insecticidal properties , MCI-225 demonstrates potent antidepressant activity via selective noradrenaline (NA) reuptake inhibition and 5-HT3 receptor antagonism . The thieno-pyrimidine backbone in MCI-225 likely enhances CNS penetration compared to the phenyl-pyrimidine scaffold.
  • Role of Piperazine : The piperazinyl group in both this compound and MCI-225 facilitates interactions with biological targets. In MCI-225, this moiety contributes to 5-HT3 receptor affinity (Ki = 81.0 nmol/L), whereas in the title compound, it may enhance antifungal efficacy through membrane interaction .
  • Trifluoromethyl Group: The 4-CF₃ substitution is a common feature in agrochemicals and pharmaceuticals due to its electron-withdrawing effects and metabolic stability.

Key Research Findings

  • Antifungal Efficacy : Trifluoromethyl pyrimidines with amide moieties (e.g., the title compound) showed moderate to excellent activity against Fusarium and Aspergillus species, with EC₅₀ values ranging from 1.2–8.7 µg/mL .
  • Antidepressant Potency : MCI-225 exhibited a lower minimum effective dose (1 mg/kg) in forced swimming tests compared to classical antidepressants like imipramine (30 mg/kg), highlighting its superior bioavailability .
  • Agrochemical Potential: Chloro- and nitro-substituted pyrimidines (e.g., 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine) are prioritized as intermediates for herbicides and insecticides due to their stability and reactivity .

Biological Activity

6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine is a compound of significant interest due to its diverse biological activities. This pyrimidine derivative has been studied for its potential applications in antimicrobial and anticancer therapies. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as:

  • Antimicrobial Agent : Exhibiting activity against several bacterial strains.
  • Anticancer Agent : Showing promise in inhibiting cancer cell proliferation.

Antimicrobial Activity

Research indicates that derivatives of pyrimidines, including this compound, possess notable antimicrobial properties. A study by Chikhalia et al. demonstrated that compounds with similar structures exhibited significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Table 1: Antimicrobial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
6-Phenyl-2-piperazinyl-4-(CF3)E. coli0.5 µg/mL
S. aureus0.25 µg/mL
B. subtilis0.75 µg/mL

Anticancer Activity

The anticancer potential of this compound has also been investigated, with promising results reported in various cell lines. For instance, a study noted that the compound inhibited cell growth in human cancer cell lines with varying degrees of efficacy .

Case Study: In Vitro Anticancer Evaluation

In vitro studies have shown that this compound can induce apoptosis in cancer cells, particularly in breast and colon cancer models. The compound was tested against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, demonstrating IC50 values significantly lower than those of standard chemotherapeutics like Doxorubicin.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Comparison to Doxorubicin (IC50)
MCF-71017
HCT1161220

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve the inhibition of key enzymes involved in cellular proliferation and survival pathways, particularly those associated with cancer cell metabolism .

Q & A

Basic: What are the optimal synthetic routes for 6-phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine?

Methodological Answer:
The synthesis typically involves multi-step protocols starting with pyrimidine ring formation. For example:

Cyclization : React 4-chloro-6-phenylpyrimidine with piperazine under reflux in DMF with a base (e.g., Et₃N) to introduce the piperazinyl group .

Trifluoromethylation : Use trifluoromethylating agents like TMS-CF₃ or Ruppert-Prakash reagent (TMSCF₃) in the presence of Cu(I) catalysts to install the CF₃ group at the 4-position .
Key Parameters :

  • Reaction time: 8–12 hours under reflux.
  • Purification: Recrystallization from ethanol or column chromatography (silica gel, CH₂Cl₂/MeOH).

Basic: How to characterize this compound using spectroscopic methods?

Methodological Answer:
Standard characterization includes:

  • ¹H/¹³C NMR : The piperazinyl group shows distinct signals at δ 2.5–3.5 ppm (N–CH₂–), while the phenyl ring protons appear as a multiplet at δ 7.2–7.6 ppm. The CF₃ group is silent in NMR but confirmed via mass spectrometry .
  • LCMS : Expected [M+H]⁺ at m/z 353.1 (calculated for C₁₅H₁₆F₃N₅). Retention times vary with HPLC conditions (e.g., 0.46–0.95 minutes under SQD-FA05/SMD-TFA05) .
  • IR : Stretching vibrations for C–F (1100–1250 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:
Discrepancies may arise from:

Purity : Verify compound purity (>95%) via HPLC and elemental analysis. Impurities like unreacted 4-chloropyrimidine intermediates (retention time ~0.95 minutes) can skew results .

Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. For example, CF₃-substituted pyrimidines show variable IC₅₀ in kinase assays due to differential membrane permeability .

Structural Confirmation : Re-validate stereochemistry via X-ray crystallography if activity diverges (e.g., piperazinyl orientation affects target binding) .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for this compound?

Methodological Answer:
SAR studies focus on:

Piperazinyl Modifications : Replace piperazine with morpholine or thiomorpholine to assess hydrogen-bonding effects. For example, morpholine derivatives show reduced logP but improved solubility .

CF₃ Substitution : Compare with –CH₃ or –Cl analogs. The CF₃ group enhances metabolic stability (t₁/₂ > 6 hours in liver microsomes) but may reduce solubility .

Phenyl Ring Functionalization : Introduce electron-withdrawing groups (e.g., –NO₂ at the para position) to modulate π-π stacking with target proteins .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation (use fume hoods) due to piperazinyl volatility .
  • Waste Disposal : Collect organic waste separately and treat with activated charcoal before incineration. Aqueous waste requires neutralization (pH 6–8) prior to disposal .
  • First Aid : For skin contact, rinse with 10% ethanol followed by water .

Advanced: How to design experiments to study its pharmacokinetic (PK) properties?

Methodological Answer:

In Vitro Assays :

  • Plasma Stability : Incubate compound in rat plasma (37°C, pH 7.4) and quantify via LCMS at 0, 1, 3, and 6 hours .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

In Vivo Studies :

  • Administer 10 mg/kg intravenously in Sprague-Dawley rats. Collect blood samples at 0.25, 0.5, 1, 2, 4, and 8 hours. Calculate AUC and clearance rates .

Advanced: How to address low yields in the final coupling step of synthesis?

Methodological Answer:
Low yields (~30%) during piperazinyl coupling often result from:

Steric Hindrance : Use bulkier bases (e.g., DIPEA instead of Et₃N) to deprotonate the pyrimidine nitrogen .

Solvent Optimization : Replace DMF with DMAc or NMP to improve solubility of the 4-chloropyrimidine intermediate .

Catalysis : Add KI (10 mol%) to facilitate nucleophilic aromatic substitution .

Basic: What analytical techniques confirm the absence of toxic byproducts?

Methodological Answer:

  • GC-MS : Screen for chlorinated byproducts (e.g., 4-chloro-6-phenylpyrimidine) with a detection limit of 0.1% .
  • Elemental Analysis : Ensure C, H, N, F content matches theoretical values (e.g., C: 51.3%, H: 4.6%, N: 19.9%, F: 16.2%) .
  • ICP-OES : Check for heavy metal residues (e.g., Cu < 10 ppm from trifluoromethylation catalysts) .

Advanced: How to optimize crystallography conditions for structural elucidation?

Methodological Answer:

Crystallization : Use slow evaporation of a saturated DCM/hexane (1:3) solution at 4°C. CF₃ groups often induce hydrophobic packing .

Data Collection : Resolve piperazinyl disorder by collecting high-resolution data (≤ 0.8 Å) at 100 K. Anisotropic refinement is critical for fluorine atoms .

Validation : Cross-check with DFT-optimized structures (e.g., B3LYP/6-31G*) to confirm bond lengths and angles .

Advanced: What computational methods predict target binding modes?

Methodological Answer:

Docking : Use AutoDock Vina with a flexible receptor (e.g., kinase domain PDB: 3POZ). The CF₃ group often occupies hydrophobic pockets .

MD Simulations : Run 100-ns trajectories in GROMACS to assess piperazinyl dynamics. Water networks around the CF₃ group stabilize binding .

Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding. Piperazinyl interactions contribute −2.5 kcal/mol to affinity .

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